molecular formula C19H28O4 B1250879 Atractyligenin

Atractyligenin

Cat. No. B1250879
M. Wt: 320.4 g/mol
InChI Key: YRHWUYVCCPXYMB-JIMOHSCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atractyligenin is a natural product found in Coffea with data available.

Scientific Research Applications

Impact on Mitochondrial Activity

Atractyligenin and its derivatives, when isolated from raw beans of Coffea L., have been shown to significantly inhibit adenine nucleotide translocase (ANT) activity in mitochondria. This inhibition leads to reduced respiration and is particularly notable in the compound 2-O-β-D-glucopyranosyl-carboxyatractyligenin. However, it is important to note that this compound is quantitatively degraded during coffee roasting, implying that its presence is more relevant in products containing raw coffee extracts (Lang et al., 2013).

Cytotoxic Activity Against Cancer Cells

Atractyligenin has demonstrated significant cytotoxic activity against various cancer cell lines, including ovarian cancer cells. Particularly, derivatives of atractyligenin containing an alpha, beta-unsaturated ketone showed potent cytotoxicity, suggesting their potential as lead compounds for cancer treatment (Rosselli et al., 2007).

Applications in Photoinduced Functionalization

Research on atractyligenin has also explored its photochemical properties. For example, irradiation of atractyligenin in certain conditions led to the transformation of its C-20 methyl group into other functional groups. This kind of photoinduced functionalization opens up possibilities for synthesizing novel compounds and studying their biological activities (Buscemi et al., 2001; Buscemi et al., 2003).

Antimicrobial and Antiproliferative Effects

Atractyligenin derivatives have been evaluated for their antimicrobial and antiproliferative activities. Some compounds showed promising IC50 values against various human cancer cell lines, highlighting the potential of atractyligenin derivatives in the development of new therapeutic agents (Camarda et al., 2002).

Inhibitory Effects on Cutaneous Photoaging

Atractyligenin isolated from coffee silverskin has been found to inhibit multiple pathways in the human skin photoaging process. It significantly suppressed the expression of UV-induced matrix metalloproteases by inhibiting intracellular reactive oxygen species production and affected the mitogen-activated protein kinase signaling pathway. This indicates its potential as a treatment or prevention agent for photoaging (Xuan et al., 2019).

properties

Product Name

Atractyligenin

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

(1R,4R,5R,7R,9R,10S,13R,15S)-7,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C19H28O4/c1-10-11-3-4-15-18(2)9-12(20)7-13(17(22)23)14(18)5-6-19(15,8-11)16(10)21/h11-16,20-21H,1,3-9H2,2H3,(H,22,23)/t11-,12-,13-,14-,15+,16+,18-,19-/m1/s1

InChI Key

YRHWUYVCCPXYMB-JIMOHSCASA-N

Isomeric SMILES

C[C@@]12C[C@@H](C[C@H]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)C(=O)O)O

Canonical SMILES

CC12CC(CC(C1CCC34C2CCC(C3)C(=C)C4O)C(=O)O)O

synonyms

atractyligenin
atractyligenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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